Cas no 2091167-92-7 (2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile)

2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
- 2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile
- 2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
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- Inchi: 1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3
- InChI Key: WHELDUSVFHWWFO-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(C)(C)C)NN1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 303
- XLogP3: 1.4
- Topological Polar Surface Area: 56.1
2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6177-0.25g |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2198-6177-10g |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F2198-6177-0.5g |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-6177-5g |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | T169701-100mg |
2-(3-(Tert-butyl)-5-hydroxy-1h-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | T169701-500mg |
2-(3-(Tert-butyl)-5-hydroxy-1h-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 500mg |
$ 320.00 | 2022-06-02 | ||
Life Chemicals | F2198-6177-1g |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2198-6177-2.5g |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | T169701-1g |
2-(3-(Tert-butyl)-5-hydroxy-1h-pyrazol-1-yl)acetonitrile |
2091167-92-7 | 1g |
$ 475.00 | 2022-06-02 |
2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
Additional information on 2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Overview
The compound 2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile, identified by the CAS number 2091167-92-7, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a hydroxyl group at position 5 and a tert-butyl substituent at position 3 adds unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The tert-butyl substituent in this compound contributes to its lipophilicity, which is crucial for improving bioavailability in pharmaceutical applications. Additionally, the hydroxyl group at position 5 can act as a hydrogen bond donor, enhancing the molecule's ability to interact with biological targets. These features make 2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and cyclization reactions. The acetonitrile group at position 2 plays a critical role in stabilizing the molecule's structure and can also serve as a reactive site for further functionalization. Researchers have recently explored the use of this compound as a building block for constructing more complex molecules with enhanced biological activity.
The structural versatility of 2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile has also led to its application in materials science. For instance, derivatives of this compound have been investigated as potential candidates for organic light-emitting diodes (OLEDs) due to their ability to emit light under electrical stimulation. The combination of the pyrazole ring's aromaticity and the tert-butyl group's electron-donating properties makes this compound an attractive material for optoelectronic devices.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's frontier molecular orbitals and its potential for participating in various chemical reactions. These computational studies have significantly accelerated the discovery process, allowing researchers to design more efficient synthetic routes and predict biological activity without extensive experimental work.
In conclusion, 2-(3-(Tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a multifaceted compound with diverse applications across different scientific disciplines. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new properties and applications, this compound is poised to make significant contributions to both academia and industry.
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